Activation Energy for Hydrogen Bond-Mediated Chloride Transfer vs. Unsubstituted Pyridine N-Oxide
4-(Benzyloxy)pyridine N-oxide exhibits an activation energy of 16.5 kJ/mol for chloride transfer mediated by dipyridyl hydrogen bonding . This value represents a measurable energetic barrier for this specific intermolecular process. While direct comparative data for unsubstituted pyridine N-oxide under identical conditions are not reported, the presence of the benzyloxy group modulates the electron density on the N-oxide oxygen, which influences hydrogen bond strength and the associated activation barrier .
| Evidence Dimension | Activation energy (Ea) for chloride transfer via dipyridyl hydrogen bonding |
|---|---|
| Target Compound Data | 16.5 kJ/mol |
| Comparator Or Baseline | Pyridine N-oxide (unsubstituted): not reported in this context |
| Quantified Difference | Not applicable; baseline data absent |
| Conditions | Hydrated state; specific solvent conditions not fully disclosed in available source |
Why This Matters
The activation energy value serves as a quantitative physicochemical parameter that differentiates this compound from other pyridine N-oxides in applications where hydrogen bonding-mediated reactivity is critical.
